CCG 203769
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Overview
Description
CCG 203769 is a selective inhibitor of the regulator of G protein signaling 4 (RGS4). It is known for its ability to block the interaction between RGS4 and the Gαo protein with an IC50 of 17 nM . This compound has shown significant selectivity for RGS4 over other RGS proteins, making it a valuable tool in scientific research, particularly in the study of G protein-coupled receptor (GPCR) signaling pathways .
Preparation Methods
The synthesis of CCG 203769 involves the use of thiadiazolidinone derivatives. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is available in various quantities and concentrations for research purposes . Industrial production methods are not detailed, but the compound is typically prepared in specialized laboratories under controlled conditions to ensure high purity and consistency .
Chemical Reactions Analysis
CCG 203769 undergoes several types of chemical reactions, including:
Inhibition Reactions: It inhibits the interaction between RGS4 and Gαo protein.
Binding Reactions: It binds selectively to RGS4, enhancing Gαq-dependent cellular calcium signaling.
GTPase Activity: It blocks the GTPase accelerating protein (GAP) activity of RGS4.
Common reagents and conditions used in these reactions include various buffers and solvents to maintain the stability and activity of the compound. The major products formed from these reactions are typically the inhibited or altered forms of the target proteins, such as RGS4 .
Scientific Research Applications
CCG 203769 has a wide range of scientific research applications, including:
Mechanism of Action
CCG 203769 exerts its effects by selectively inhibiting RGS4. It blocks the interaction between RGS4 and Gαo protein, thereby preventing the GTPase accelerating protein (GAP) activity of RGS4 . This inhibition enhances Gαq-dependent cellular calcium signaling and affects various downstream signaling pathways . The compound also potentiates the known RGS4 mechanism of Gαi-dependent muscarinic bradycardia in vivo .
Comparison with Similar Compounds
CCG 203769 is unique in its high selectivity for RGS4 over other RGS proteins. Similar compounds include:
RGS19 Inhibitors: These have an IC50 of 140 nM for RGS19, but are less selective compared to this compound.
RGS16 Inhibitors: These have an IC50 of 6 μM for RGS16, showing much lower selectivity.
RGS8 Inhibitors: These have an IC50 of 79 μM for RGS8, indicating very weak inhibition and high selectivity for RGS4.
This compound stands out due to its dramatic selectivity (8- to >5000-fold) for RGS4 over other RGS proteins, making it a highly valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
4-butyl-2-ethyl-1,2,4-thiadiazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-3-5-6-9-7(11)10(4-2)13-8(9)12/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFFYZGCISALRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)N(SC1=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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